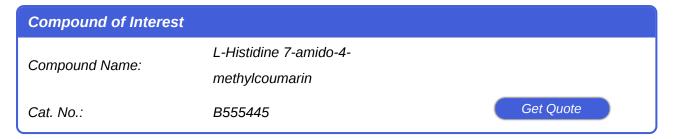


# L-Histidine 7-amido-4-methylcoumarin: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, applications, and experimental considerations for **L-Histidine 7-amido-4-methylcoumarin** (H-His-AMC). This fluorogenic substrate is a valuable tool in biochemical and pharmaceutical research, particularly for the sensitive detection of aminopeptidase activity.

## **Core Chemical Properties**

**L-Histidine 7-amido-4-methylcoumarin** is a derivative of the amino acid L-histidine and the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The conjugation of L-histidine to AMC via an amide bond renders the coumarin moiety non-fluorescent. Enzymatic cleavage of this bond by specific aminopeptidases releases the highly fluorescent AMC, providing a sensitive method for measuring enzyme activity.



Property	Value	Reference
Molecular Formula	C16H16N4O3	[1][2]
Molecular Weight	312.32 g/mol	[2][3]
CAS Number	191723-64-5	[3]
Appearance	White to off-white powder	[4]
Purity	≥98%	[4]
Storage	Store at -20°C, protected from light.	[2]

#### **Spectral Properties**

The utility of **L-Histidine 7-amido-4-methylcoumarin** as a fluorogenic substrate is dependent on the spectral properties of the released 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of the coumarin is quenched. Upon enzymatic cleavage, the free AMC exhibits strong blue fluorescence.

Spectral Property	Wavelength (nm)
Excitation Maximum (λex)	~345 - 380
Emission Maximum (λem)	~440 - 460

#### **Solubility**

Detailed solubility data for **L-Histidine 7-amido-4-methylcoumarin** is not readily available in the literature. However, based on the properties of its components, it is expected to have limited solubility in aqueous solutions and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For experimental use, it is common practice to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer. The final concentration of the organic solvent should be kept low (typically <1%) to minimize potential effects on enzyme activity.

### **Enzymatic Reaction and Application**



**L-Histidine 7-amido-4-methylcoumarin** is primarily used as a fluorogenic substrate for histidine aminopeptidases.[5] These enzymes cleave the amide bond between the L-histidine residue and the 7-amino-4-methylcoumarin, releasing the fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to the enzyme activity.

This substrate is a valuable tool for:

- Enzyme kinetics studies: Determining kinetic parameters such as Km and Vmax.
- High-throughput screening: Identifying inhibitors or activators of specific aminopeptidases.
- Drug discovery: Screening compound libraries for potential therapeutic agents targeting aminopeptidase activity.

## **Experimental Protocols**

While a specific, detailed protocol for a histidine aminopeptidase assay using **L-Histidine 7-amido-4-methylcoumarin** is not available in the public search results, a general protocol for an aminopeptidase assay using a similar fluorogenic substrate can be adapted.

General Fluorogenic Aminopeptidase Assay Protocol:

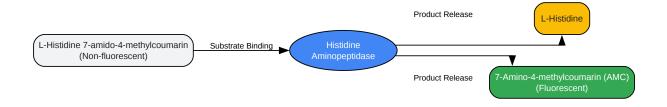
- Reagent Preparation:
  - Assay Buffer: Prepare a suitable buffer at the optimal pH for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5).
  - Substrate Stock Solution: Prepare a concentrated stock solution of L-Histidine 7-amido-4-methylcoumarin (e.g., 10 mM) in an appropriate organic solvent (e.g., DMSO). Store this solution at -20°C.
  - Enzyme Solution: Prepare a solution of the aminopeptidase in assay buffer to the desired concentration.
  - Standard Curve: Prepare a series of dilutions of free 7-amino-4-methylcoumarin in the assay buffer to generate a standard curve for quantifying the amount of product formed.
- Assay Procedure:



- Set up the reaction in a 96-well black microplate.
- To each well, add the assay buffer.
- Add the enzyme solution to the appropriate wells. Include a negative control with no enzyme.
- Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.
- Initiate the reaction by adding the L-Histidine 7-amido-4-methylcoumarin substrate to each well to a final concentration typically in the low micromolar range.
- Immediately measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 460 nm).
- Data Analysis:
  - Plot the fluorescence intensity versus time to determine the initial reaction velocity.
  - Use the standard curve of free AMC to convert the rate of fluorescence increase into the rate of product formation (e.g., in μmol/min).

# Signaling Pathway and Experimental Workflow Diagrams

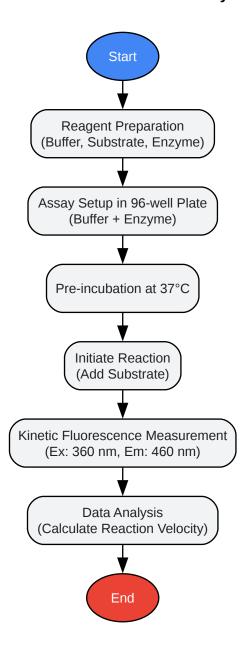
The following diagrams illustrate the enzymatic reaction and a general experimental workflow for using **L-Histidine 7-amido-4-methylcoumarin**.



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Caption: Enzymatic cleavage of L-Histidine 7-amido-4-methylcoumarin.



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Caption: General experimental workflow for an aminopeptidase assay.

# **Synthesis and Purification**

A specific, detailed synthesis and purification protocol for **L-Histidine 7-amido-4-methylcoumarin** was not found in the public search results. However, the synthesis of similar L-amino acid 7-amido-4-methylcoumarin derivatives generally involves the coupling of an N-protected L-amino acid with 7-amino-4-methylcoumarin, followed by deprotection. Purification



is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

#### **Safety Information**

A specific Safety Data Sheet (SDS) for **L-Histidine 7-amido-4-methylcoumarin** was not publicly available. However, the SDS for the free fluorophore, 7-amino-4-methylcoumarin, indicates that it may cause skin and eye irritation and may be harmful if swallowed or inhaled. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. It is recommended to handle the compound in a well-ventilated area.

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#### References

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